molecular formula C14H22N2OS B6641191 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol

Cat. No. B6641191
M. Wt: 266.40 g/mol
InChI Key: GLBLSEIWNVADAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has not been fully elucidated. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and mediators. Moreover, it may also modulate the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes.
Biochemical and physiological effects:
The 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Moreover, it has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins.

Advantages and Limitations for Lab Experiments

The 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit significant pharmacological activities. However, there are also some limitations associated with this compound. For example, its mechanism of action has not been fully elucidated, and its toxicity profile is not well understood.

Future Directions

There are several future directions for the research on 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol. One of the potential directions is to investigate its potential applications in the treatment of cancer. Moreover, further studies are needed to elucidate its mechanism of action and toxicity profile. Additionally, the development of novel synthetic methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been reported to exhibit significant pharmacological activities. However, further studies are needed to fully elucidate its mechanism of action and toxicity profile. The development of novel synthetic methods and investigation of its potential applications in the treatment of cancer may also be areas of future research.

Synthesis Methods

The synthesis of 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has been reported using various methods. One of the most common methods involves the reaction of 2-aminothiophenol and cyclohexanone in the presence of acetic acid and hydrogen peroxide. The reaction proceeds through the formation of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, which is then reacted with cyclohexanone to yield the desired product.

Scientific Research Applications

The 4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol has been extensively studied for its potential applications in various fields. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. Moreover, this compound has also been reported to exhibit antitumor, antimicrobial, and antiviral activities.

properties

IUPAC Name

4-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-9-15-12-3-2-4-13(14(12)18-9)16-10-5-7-11(17)8-6-10/h10-11,13,16-17H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBLSEIWNVADAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(CCC2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol

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